3-chloro-N-(2-fluoro-5-methylphenyl)propanamide
CAS No.: 915920-93-3
Cat. No.: VC2459759
Molecular Formula: C10H11ClFNO
Molecular Weight: 215.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915920-93-3 |
|---|---|
| Molecular Formula | C10H11ClFNO |
| Molecular Weight | 215.65 g/mol |
| IUPAC Name | 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide |
| Standard InChI | InChI=1S/C10H11ClFNO/c1-7-2-3-8(12)9(6-7)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) |
| Standard InChI Key | XGFSIKYRHDIMRU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)F)NC(=O)CCCl |
| Canonical SMILES | CC1=CC(=C(C=C1)F)NC(=O)CCCl |
Introduction
Chemical Structure and Properties
3-Chloro-N-(2-fluoro-5-methylphenyl)propanamide belongs to the class of halogenated amides, characterized by its chloro group and fluorinated aromatic ring. Its structure consists of a propanamide backbone with a chloro group at the third position and a 2-fluoro-5-methylphenyl group attached to the nitrogen atom.
Molecular Information
The compound has a molecular formula of C₁₀H₁₁ClFNO with a molecular weight of 215.65 g/mol . Its chemical identification is facilitated through various standardized notations as shown in the table below:
| Parameter | Value |
|---|---|
| CAS Number | 915920-93-3 |
| Molecular Formula | C₁₀H₁₁ClFNO |
| Molecular Weight | 215.65 g/mol |
| IUPAC Name | 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide |
| InChI | InChI=1S/C10H11ClFNO/c1-7-2-3-8(12)9(6-7)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) |
| InChI Key | XGFSIKYRHDIMRU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)F)NC(=O)CCCl |
The structure features a methyl group at the 5-position of the phenyl ring and a fluorine atom at the 2-position, providing a unique electronic distribution that influences its chemical behavior and biological activity.
Physical and Chemical Properties
The physical and chemical properties of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide contribute to its stability, reactivity, and practical applications:
| Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| Boiling Point | Approximately 347.01°C at 760 mmHg |
| Density | 1.262 g/cm³ |
| Solubility | Limited water solubility; soluble in organic solvents |
| Storage Conditions | Recommended storage in cool, dry place |
The presence of both halogen atoms (chlorine and fluorine) enhances the compound's lipophilicity, which is significant for its potential biological activities and pharmaceutical applications.
Synthesis and Preparation Methods
The synthesis of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide typically follows established organic chemistry procedures. The most common method involves the reaction of 2-fluoro-5-methylphenylamine with 3-chloropropanoyl chloride under controlled conditions.
The general synthetic route can be summarized as follows:
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Initial preparation of 3-chloropropanoyl chloride from 3-chloropropanoic acid using thionyl chloride or similar chlorinating agents
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Reaction of the acid chloride with 2-fluoro-5-methylphenylamine in the presence of a base (typically triethylamine or pyridine)
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Purification of the final product through recrystallization or column chromatography
The synthesis requires careful temperature control and anhydrous conditions to achieve optimal yields and purity levels. The typical commercial purity standard for this compound is 95% or higher .
Chemical Reactions
3-Chloro-N-(2-fluoro-5-methylphenyl)propanamide can participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Key Reactions
The compound undergoes several important reactions due to its reactive functional groups:
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Nucleophilic Substitution: The terminal chlorine atom can be substituted by various nucleophiles, including amines, thiols, and alkoxides, leading to functionalized derivatives.
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Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield the corresponding carboxylic acid and 2-fluoro-5-methylaniline.
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Reduction Reactions: The amide functionality can be reduced using strong reducing agents like lithium aluminum hydride to form the corresponding amine derivatives.
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Oxidation Reactions: The methyl group on the aromatic ring can undergo oxidation to form carboxylic acid derivatives under appropriate oxidizing conditions.
Reagents and Conditions
The various chemical transformations of this compound employ specific reagents under controlled conditions:
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| Nucleophilic Substitution | Amines, thiols, alkoxides | Basic conditions, polar aprotic solvents, 50-80°C |
| Hydrolysis | HCl, NaOH | Aqueous conditions, reflux |
| Reduction | LiAlH₄, NaBH₄ | Anhydrous conditions, low temperature |
| Oxidation | KMnO₄, Na₂Cr₂O₇ | Aqueous conditions, controlled temperature |
These reactions are typically conducted under inert atmosphere and require careful monitoring to ensure selectivity and yield optimization.
Biological Activity
3-Chloro-N-(2-fluoro-5-methylphenyl)propanamide exhibits various biological activities that make it interesting for medicinal chemistry research.
Mechanisms of Action
The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with specific molecular targets. The fluorophenyl group enhances binding affinity to certain receptors and enzymes, potentially leading to various biological effects.
Potential mechanisms include:
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Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways.
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Receptor Modulation: It could act as an antagonist or agonist at certain receptors, influencing physiological responses.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of this compound. Research indicates that the position and nature of substituents on the aromatic ring significantly impact its efficacy and selectivity.
Studies focusing on similar compounds have shown that:
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The fluoro substituent at the 2-position enhances binding affinity to specific biological targets.
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The methyl group at the 5-position affects the lipophilicity and metabolic stability.
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The chloro group provides a reactive site for further derivatization and may contribute to protein binding.
Research Applications
3-Chloro-N-(2-fluoro-5-methylphenyl)propanamide has found applications in various research domains, particularly in medicinal chemistry and pharmaceutical development.
Medicinal Chemistry Applications
The compound has shown potential in several medicinal chemistry applications:
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Anticancer Research: Studies have explored the anticancer properties of this compound and its derivatives, showing cytotoxic effects against various cancer cell lines. Research indicates that compounds similar to 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide exhibit significant cytotoxic effects against cancer cell lines such as HeLa, CAKI-I, and A549 with IC₅₀ values often in the low micromolar range.
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Enzyme Inhibition Studies: The compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways.
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Protein Interaction Modulators: Related compounds have been studied for their ability to disrupt protein-protein interactions critical for various biological processes, including those relevant to cancer progression.
Other Research Uses
Beyond medicinal chemistry, the compound has found utility in:
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Organic Synthesis: As a building block for the creation of more complex molecular structures.
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Material Science: In the development of novel materials with specific properties.
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Agricultural Research: For potential applications in crop protection and pest management.
Comparative Analysis
Similar Compounds
Several compounds share structural similarities with 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide, allowing for comparative studies to understand structure-function relationships:
| Compound Name | CAS Number | Key Structural Difference |
|---|---|---|
| 3-Chloro-N-(3-fluoro-4-methylphenyl)propanamide | Not listed | Different position of fluorine and methyl groups |
| 3-Chloro-N-(4-fluoro-2-methylphenyl)propanamide | 895664-33-2 | Different arrangement of substituents |
| 3-Chloro-N-(2-fluorophenyl)propanamide | 349097-66-1 | Absence of methyl group |
| 3-Chloro-N-(2-methylphenyl)propanamide | 19422-76-5 | Absence of fluorine atom |
| 3-Chloro-N-(5-chloro-2-methylphenyl)propanamide | 544682-32-8 | Chloro instead of fluoro substituent |
These structural analogs demonstrate the importance of substituent positions and types in determining chemical reactivity and biological activity .
Distinctive Features
The unique combination of halogen substitutions in 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide confers distinct physical and chemical properties compared to structurally similar compounds:
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The 2-fluoro substitution affects the electronic distribution of the aromatic ring, potentially enhancing binding to specific biological targets.
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The 5-methyl group increases lipophilicity and affects metabolic stability.
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The 3-chloro group on the propanamide chain provides a reactive site for nucleophilic substitution, enabling further derivatization.
Future Research Directions
The unique structure and properties of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide offer promising avenues for future research:
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Expanded SAR Studies: Further exploration of structural modifications to optimize biological activity and selectivity.
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Targeted Drug Design: Development of derivatives specifically designed to interact with identified biological targets.
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Combination Studies: Investigation of synergistic effects when combined with established therapeutic agents.
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Alternative Synthetic Routes: Development of more efficient and environmentally friendly synthetic methods.
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Extended Biological Screening: Evaluation against a broader range of biological targets and disease models.
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